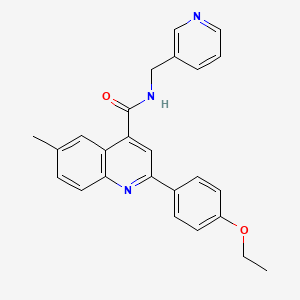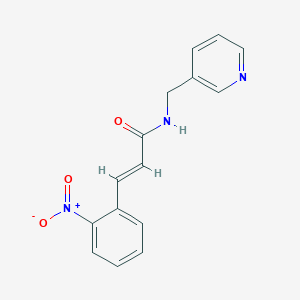![molecular formula C20H23NO2 B5835519 N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide, also known as HC-070, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. HC-070 is a small molecule that belongs to the class of compounds known as benzamides. It has been found to have potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide acts by modulating the activity of certain types of ion channels, specifically the NaV1.7 sodium channel. This channel is involved in the transmission of pain signals, making it a promising target for the development of new pain medications. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to block the activity of this channel, leading to a reduction in pain signaling.
Biochemical and Physiological Effects:
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of NaV1.7 sodium channels, leading to a reduction in pain signaling. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been found to have cardioprotective effects, making it a promising candidate for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide is its potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide on other ion channels and cellular processes are not well understood, making it difficult to predict potential side effects.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide. One potential area of research is the development of new drugs based on the structure of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide. Another potential area of research is the study of the effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide on other ion channels and cellular processes. Additionally, the development of new methods for the synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide could lead to more efficient and cost-effective production of this compound. Finally, the study of the potential side effects of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide could help to identify potential limitations of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and cyclohexyl groups. The process is complex and requires specialized equipment and expertise. Several research groups have reported successful synthesis of N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide using different methods, including solid-phase synthesis and solution-phase synthesis.
Aplicaciones Científicas De Investigación
N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent activity against certain types of ion channels, making it a promising candidate for the development of new drugs. N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide has been studied in the context of several diseases, including epilepsy, pain, and cardiovascular disease.
Propiedades
IUPAC Name |
N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-11-9-16(10-12-18)15-20(13-5-2-6-14-20)21-19(23)17-7-3-1-4-8-17/h1,3-4,7-12,22H,2,5-6,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYFGSMMGCJTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)



![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)